(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a chlorophenyl group and a tetrahydroisoquinolinyl moiety, which are connected via an acrylamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 1,2,3,4-tetrahydroisoquinoline to form an intermediate.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide: Similar structure with a bromine atom instead of chlorine.
(E)-3-(2-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide may impart unique chemical and biological properties, such as increased lipophilicity or altered reactivity compared to its bromine or fluorine analogs.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-4-2-1-3-13(16)6-8-17(22)21-14-7-5-12-9-10-20-18(23)15(12)11-14/h1-8,11H,9-10H2,(H,20,23)(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIQWZHEFBAPBX-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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